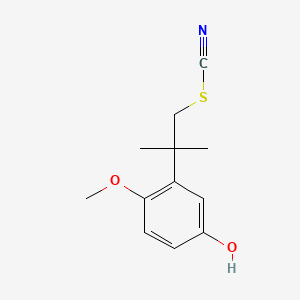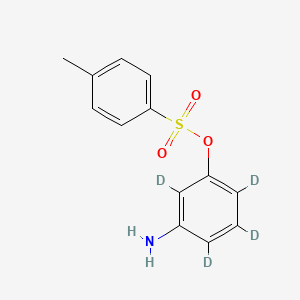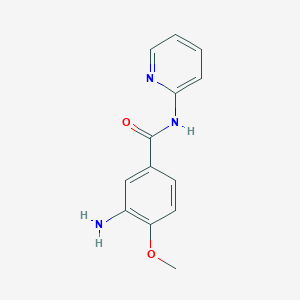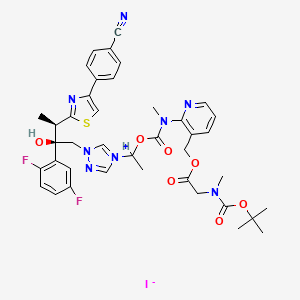
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone is an organic compound with a complex structure that includes bromine, hydroxyl, and ethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2-hydroxyacetophenone in the presence of bromine and acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl ethanone derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while substitution of the bromine atom can result in various substituted phenyl ethanone derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3-iodophenyl)ethanone
Uniqueness
2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
2-bromo-1-[2-hydroxy-5-(2-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H11BrO3/c11-6-10(14)8-5-7(3-4-12)1-2-9(8)13/h1-2,5,12-13H,3-4,6H2 |
Clé InChI |
AMKARJXLTCQJQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCO)C(=O)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)










